molecular formula C15H11N5O3 B8397773 4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid

4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid

Cat. No.: B8397773
M. Wt: 309.28 g/mol
InChI Key: XVSQJPIBQVIKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid is an organic compound with a complex structure that includes a tetrazole ring and a benzoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzoic acid with sodium azide and ammonium chloride in an anhydrous solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for 30 minutes and then heated to 120°C for 18-20 hours .

Another method involves the reaction of 4-bromobenzoic acid with copper cyanide in an organic solvent. The reaction mixture is then subjected to extraction and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Employed in the study of biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals[][3].

Mechanism of Action

The mechanism of action of 4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid involves its interaction with specific molecular targets and pathways. The tetrazole ring and benzoylamino group play crucial roles in its binding to target molecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid is unique due to its combination of the tetrazole ring and benzoylamino group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H11N5O3

Molecular Weight

309.28 g/mol

IUPAC Name

4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic acid

InChI

InChI=1S/C15H11N5O3/c21-14(16-12-7-5-11(6-8-12)15(22)23)10-3-1-9(2-4-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,22,23)(H,17,18,19,20)

InChI Key

XVSQJPIBQVIKMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(2H-tetrazol-5-yl)benzoic acid (example 412, 4 mmol) and HOAt (4.2 mmol) in DMF (6 mL) was added 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (4.2 mmol) and the resulting mixture was stirred at room temperature for 1 hour. An aliquot of this HOAt-ester solution (0.45 mL) was mixed with 0.25 mL of a solution of 4-aminobenzoic acid (1.2 mmol in 1 mL DMF). (Anilines as hydrochlorides can also be utilised, a slight excess of triethylamine was added to the hydrochloride suspension in DMF prior to mixing with the HOAt-ester.) The resulting mixture was shaken for 3 days at room temperature. 1N hydrochloric acid (2 mL) was added and the mixture was shaken for 16 hours at room temperature. The solid was isolated by centrifugation (alternatively by filtration or extraction) and was washed with water (3 mL). Drying in vacuo at 40° C. for 2 days afforded the title compound.
[Compound]
Name
HOAt-ester
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0 (± 1) mol
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reactant
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4.2 mmol
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4.2 mmol
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Reaction Step Four
Name
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6 mL
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Reaction Step Four
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HOAt-ester
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solution
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0.25 mL
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1 mL
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Anilines
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Name
hydrochlorides
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